Home > Products > Screening Compounds P10462 > Hdac1/mao-B-IN-1
Hdac1/mao-B-IN-1 -

Hdac1/mao-B-IN-1

Catalog Number: EVT-15277994
CAS Number:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hdac1/mao-B-IN-1 is a compound that combines the properties of a histone deacetylase 1 inhibitor and a monoamine oxidase B inhibitor. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Monoamine oxidase B is an enzyme involved in the breakdown of neurotransmitters, and its inhibition is significant for treating neurological disorders.

Source and Classification

Hdac1/mao-B-IN-1 is derived from two distinct classes of compounds: histone deacetylase inhibitors and monoamine oxidase inhibitors. The specific compound is classified under small molecule inhibitors, which are utilized in various therapeutic contexts, particularly in cancer and neurodegenerative diseases. The compound's dual action makes it a subject of interest in pharmacological research aimed at addressing complex pathologies involving both epigenetic modifications and neurotransmitter metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac1/mao-B-IN-1 involves several key steps that typically include:

  1. Formation of the Core Structure: Initial reactions may involve the bromination of a precursor compound followed by nucleophilic substitution with various amines to form intermediates.
  2. Coupling Reactions: The synthesis often includes amide coupling reactions between carboxylic acids and amines, leading to the formation of the desired compound.
  3. Purification: The final product is usually purified through methods such as chromatography to ensure high purity necessary for biological evaluations.

Specific synthetic routes have been documented, detailing the chemical transformations involved in creating the compound while optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Hdac1/mao-B-IN-1 has a complex molecular structure characterized by its molecular formula C16H14F3N3O2SC_{16}H_{14}F_{3}N_{3}O_{2}S and a molecular weight of 369.36 g/mol . The structure features:

  • Functional Groups: The presence of hydroxamic acid moieties typical for histone deacetylase inhibitors, which facilitate binding to the enzyme's active site.
  • Aromatic Rings: These contribute to the compound's hydrophobic interactions within the target binding sites.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, allowing for detailed analysis of binding interactions with target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Hdac1/mao-B-IN-1 undergoes several key reactions relevant to its mechanism of action:

  1. Inhibition Mechanism: As a histone deacetylase inhibitor, it binds to the active site of Hdac1, preventing substrate access and subsequent deacetylation reactions.
  2. Monoamine Oxidase B Inhibition: The compound also inhibits monoamine oxidase B by blocking its active site, leading to increased levels of neurotransmitters such as dopamine.

These reactions are characterized by kinetic studies that measure the inhibition constants (IC50 values) against their respective targets, providing insights into their potency .

Mechanism of Action

Process and Data

The mechanism of action for Hdac1/mao-B-IN-1 involves:

  • Histone Deacetylation Inhibition: By binding to histone deacetylase 1, it prevents the removal of acetyl groups from histones, leading to an open chromatin structure conducive to gene transcription. This action can trigger cellular processes such as apoptosis in cancer cells .
  • Neurotransmitter Regulation: Inhibition of monoamine oxidase B results in elevated levels of neurotransmitters, which can alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease.

Molecular docking studies have provided insights into how Hdac1/mao-B-IN-1 interacts with its targets at an atomic level, revealing critical binding interactions that stabilize its inhibitory effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Hdac1/mao-B-IN-1 include:

  • Melting Point: Not specified in available data.
  • Boiling Point: Not specified in available data.
  • Density: Not specified in available data.

Chemical properties include its solubility profile, stability under physiological conditions, and reactivity with biological targets. These properties are crucial for determining its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Hdac1/mao-B-IN-1 has significant applications in scientific research:

  • Cancer Therapy: Its role as a histone deacetylase inhibitor positions it as a potential therapeutic agent in cancer treatment, particularly for cancers characterized by aberrant gene expression due to epigenetic modifications.
  • Neurological Research: As an inhibitor of monoamine oxidase B, it is explored for potential benefits in treating neurodegenerative diseases where neurotransmitter dysregulation is prevalent.

Research continues to explore its efficacy, optimal dosing regimens, and potential side effects through preclinical and clinical trials .

Properties

Product Name

Hdac1/mao-B-IN-1

IUPAC Name

4-[[(3-chlorophenyl)methyl-prop-2-ynylamino]methyl]-N-hydroxybenzamide

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C18H17ClN2O2/c1-2-10-21(13-15-4-3-5-17(19)11-15)12-14-6-8-16(9-7-14)18(22)20-23/h1,3-9,11,23H,10,12-13H2,(H,20,22)

InChI Key

UHVZVUSDFRMUBJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.